N-hydroxy-4-methylthiophene-2-carboximidamide
Overview
Description
N-hydroxy-4-methylthiophene-2-carboximidamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitration of Thiophene Derivatives : Nitration of methyl-3-hydroxythiophene-2-carboxylate produces products that can form the thieno[3,4-b][1,4]oxazine ring system, suggesting potential in synthetic chemistry applications (Barker, Huddleston, Wood, & Burkitt, 2001).
Analgesic and Anti-Inflammatory Agents : N-Hydroxy methyl derivative of cinchophen shows potent analgesic properties, and its product with salicylic acid and Beta-resorcilic acid demonstrates good anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).
Synthesis of β-Hydroxythiophene Derivatives : Regioselective C- or O-alkylation of alkyl 4-hydroxy-2-methylthiophene-3-carboxylates with α-halo ketones is achievable, highlighting potential in organic synthesis (Krayushkin, Shirinian, Nikalin, & Shimkin, 2004).
Affinitychromic Polythiophenes : The N-hydroxysuccinimide ester side group in polythiophenes can react with different amine-bearing molecules, suggesting applications in highthroughput screening and drug discovery due to color changes (affinitychromism) (Bernier, Garreau, Béra-Abérem, Gravel, & Leclerc, 2002).
Synthesis of Alanine Functionalized Oligo/Polythiophenes : Alanine functionalized thiophenes have been synthesized, showing stability in air and organic solvents, and have potential applications in optoelectronics (McTiernan & Chahma, 2010).
Extraction of Copper(II) from Chloride Solutions : N′-alkyloxyimidamides, which are related to carboximidamides, have been used for extracting copper(II) from chloride solutions, indicating potential in metal recovery and environmental applications (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).
Preparation of Thiophene Bioisosteres : Synthesis of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere, suggests applications in drug development and molecular design (Karp, Samant, Mukhopadhyay, Condon, & Kleemann, 2000).
Thorpe Reaction for Synthesizing Thiophene Derivatives : Thorpe cyclization has been used for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, which are important for synthetic chemistry (Shah, 2011).
properties
IUPAC Name |
N'-hydroxy-4-methylthiophene-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQRUVXWKVOMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-4-methylthiophene-2-carboximidamide | |
CAS RN |
845866-87-7 | |
Record name | 2-Thiophenecarboximidamide, N-hydroxy-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.